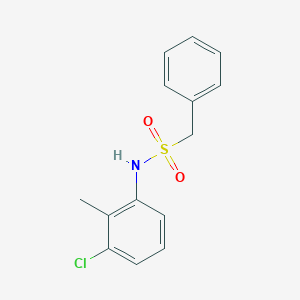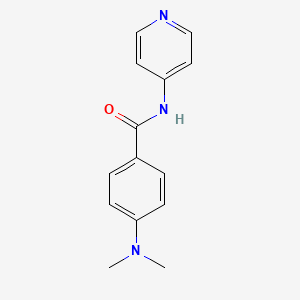
4-(dimethylamino)-N-4-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-4-pyridinylbenzamide, also known as DMAPB, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to activate Nrf2 by binding to the Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and translocation of Nrf2 to the nucleus.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(dimethylamino)-N-4-pyridinylbenzamide in lab experiments is its ability to activate the Nrf2 pathway, which can lead to the upregulation of antioxidant and anti-inflammatory genes. However, one limitation of using 4-(dimethylamino)-N-4-pyridinylbenzamide is its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-(dimethylamino)-N-4-pyridinylbenzamide research. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide and to optimize its therapeutic potential.
Métodos De Síntesis
4-(dimethylamino)-N-4-pyridinylbenzamide can be synthesized using a multistep process that involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form 4-chloropyridine. The 4-chloropyridine is then reacted with 4-dimethylaminobenzoyl chloride in the presence of a base to form 4-(dimethylamino)-N-4-pyridinylbenzamide. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-4-pyridinylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-11(4-6-13)14(18)16-12-7-9-15-10-8-12/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIFEAZYKVGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

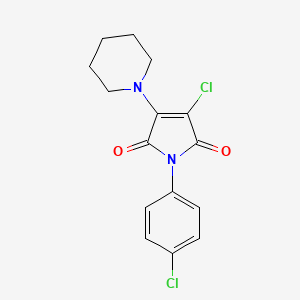

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
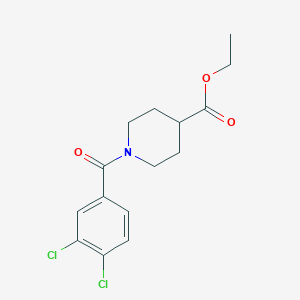
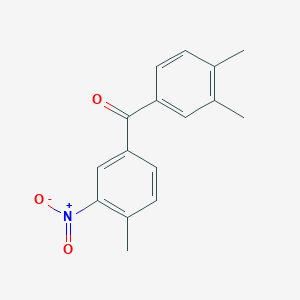
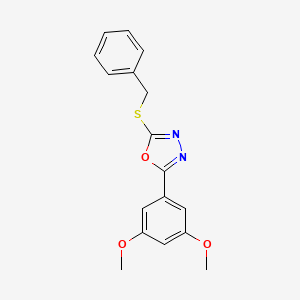
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)
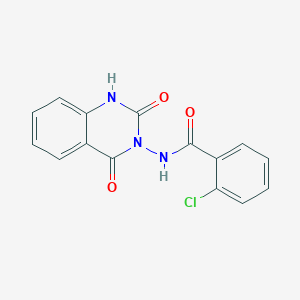
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)
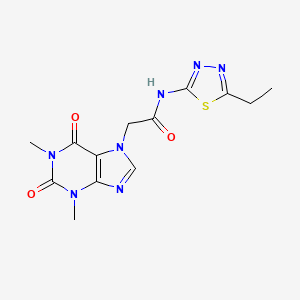
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
